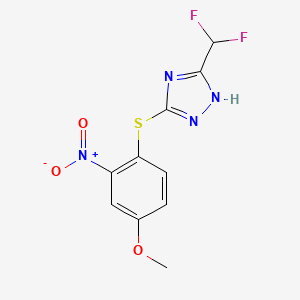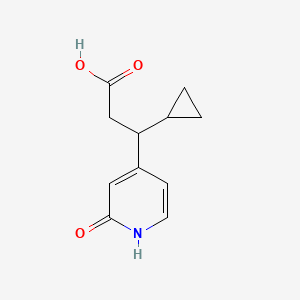
3-Cyclopropyl-3-(2-oxo-1,2-dihydropyridin-4-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropyl-3-(2-oxo-1,2-dihydropyridin-4-yl)propanoic acid is an organic compound with the molecular formula C₁₁H₁₃NO₃ and a molecular weight of 207.23 g/mol . This compound is characterized by a cyclopropyl group attached to a propanoic acid moiety, which is further connected to a dihydropyridinone ring. It is primarily used in research and development settings, particularly in the fields of pharmaceuticals and organic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-3-(2-oxo-1,2-dihydropyridin-4-yl)propanoic acid typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Construction of the Dihydropyridinone Ring: This step involves the formation of the dihydropyridinone ring, which can be achieved through a condensation reaction between an appropriate aldehyde and an amine, followed by cyclization.
Attachment of the Propanoic Acid Moiety:
Industrial Production Methods
These methods ensure high yield and purity, which are essential for research and pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclopropyl-3-(2-oxo-1,2-dihydropyridin-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dihydropyridinone ring to a fully saturated pyridine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted pyridines .
Applications De Recherche Scientifique
3-Cyclopropyl-3-(2-oxo-1,2-dihydropyridin-4-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Cyclopropyl-3-(2-oxo-1,2-dihydropyridin-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors to modulate signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropanecarboxylic acid derivatives: These compounds share the cyclopropyl group and exhibit similar chemical reactivity.
Dihydropyridinone derivatives: Compounds with the dihydropyridinone ring structure have comparable biological activities and synthetic routes.
Uniqueness
3-Cyclopropyl-3-(2-oxo-1,2-dihydropyridin-4-yl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H13NO3 |
|---|---|
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
3-cyclopropyl-3-(2-oxo-1H-pyridin-4-yl)propanoic acid |
InChI |
InChI=1S/C11H13NO3/c13-10-5-8(3-4-12-10)9(6-11(14)15)7-1-2-7/h3-5,7,9H,1-2,6H2,(H,12,13)(H,14,15) |
Clé InChI |
GIZFLEBGIXPXGU-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(CC(=O)O)C2=CC(=O)NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Cyclopropyl-1-(piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B15055912.png)
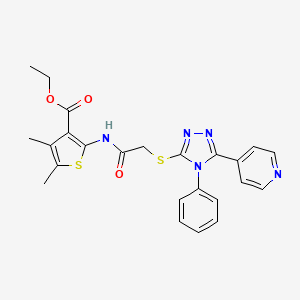
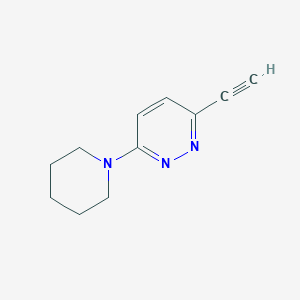
![5-(Cyclopropylmethyl)-4-oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B15055932.png)
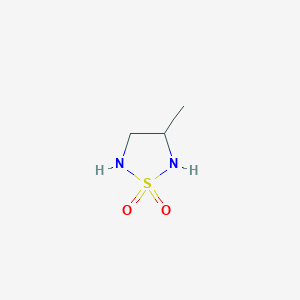
![2-(4-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine](/img/structure/B15055943.png)

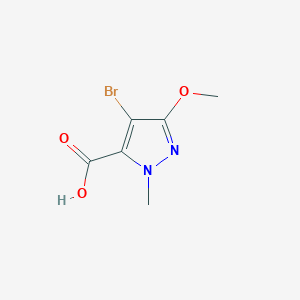
![2-(5-Bromopyridin-3-yl)benzo[d]oxazole-5-carbohydrazide](/img/structure/B15055965.png)
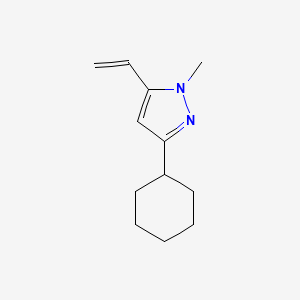
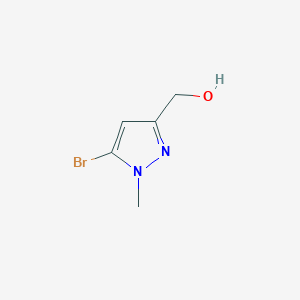
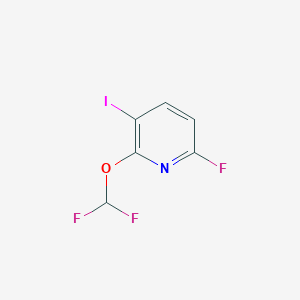
![1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B15055995.png)
